molecular formula C6H7NO3 B6180716 3-(cyanomethyl)oxetane-3-carboxylic acid CAS No. 2639415-06-6

3-(cyanomethyl)oxetane-3-carboxylic acid

Katalognummer: B6180716
CAS-Nummer: 2639415-06-6
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: CFYPPXWGUJILFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(cyanomethyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is characterized by the presence of an oxetane ring, a cyanomethyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyanomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with cyanomethyl reagents under controlled conditions. One common method involves the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(cyanomethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(cyanomethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: Research into potential pharmaceutical applications includes its use in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(cyanomethyl)oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the cyanomethyl and carboxylic acid groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular processes, making the compound useful in medicinal chemistry and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(hydroxymethyl)oxetane-3-carboxylic acid
  • 3-(aminomethyl)oxetane-3-carboxylic acid
  • 3-(methyl)oxetane-3-carboxylic acid

Uniqueness

3-(cyanomethyl)oxetane-3-carboxylic acid is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and for applications requiring specific functional group interactions .

Eigenschaften

CAS-Nummer

2639415-06-6

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

3-(cyanomethyl)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-2-1-6(5(8)9)3-10-4-6/h1,3-4H2,(H,8,9)

InChI-Schlüssel

CFYPPXWGUJILFZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(CC#N)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.